molecular formula C23H22N6O3 B2772507 2,3-dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide CAS No. 1019105-98-6

2,3-dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide

Cat. No.: B2772507
CAS No.: 1019105-98-6
M. Wt: 430.468
InChI Key: CBTMBVBLWUTJAL-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activities

Compounds with structural similarities have been synthesized and evaluated for their antioxidant activities. For example, novel carboxamides based upon the pyrazolobenzothiazine ring system have demonstrated moderate to significant radical scavenging activity, indicating their potential as antioxidants (Matloob Ahmad et al., 2012).

Antimicrobial and Antitumor Activities

Derivatives similar in structure have shown promising antimicrobial and antitumor activities. Microwave-assisted synthesis of pyrazolopyridines revealed compounds with high activity against liver and breast cell lines, as well as antibacterial and antifungal properties (M. El‐Borai et al., 2013). Another study synthesized novel pyrazolopyrimidines derivatives, which were evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating structure-activity relationships conducive to further development (A. Rahmouni et al., 2016).

Antiviral Activity Against Influenza

Benzamide-based compounds were found to have significant antiviral activities against bird flu influenza (H5N1), showcasing the potential of such derivatives in antiviral research and therapy (A. Hebishy et al., 2020).

Inhibition of Human Rhinovirus

Research on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has demonstrated their potential as antirhinovirus agents, highlighting the importance of structural design in developing effective antiviral drugs (C. Hamdouchi et al., 1999).

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound affects multiple biochemical pathways. The downstream effects of these interactions could potentially include a variety of cellular responses, depending on the specific targets and pathways involved.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-15-13-14-29(28-15)21-12-11-20(26-27-21)24-16-7-9-17(10-8-16)25-23(30)18-5-4-6-19(31-2)22(18)32-3/h4-14H,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTMBVBLWUTJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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